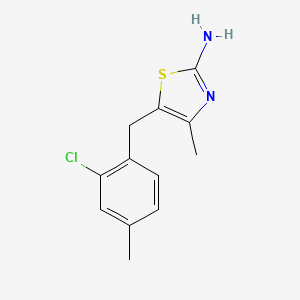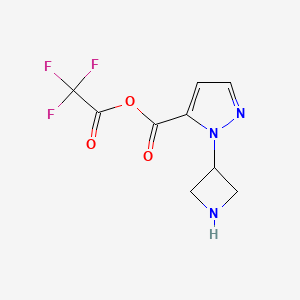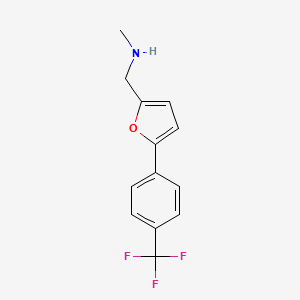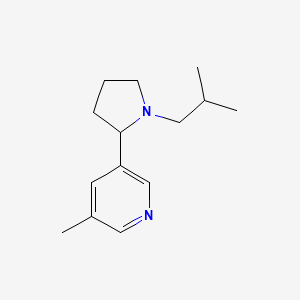
3-(1-Isobutylpyrrolidin-2-yl)-5-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Isobutylpyrrolidin-2-yl)-5-methylpyridine is a chemical compound that belongs to the class of pyrrolidines Pyrrolidines are saturated five-membered heterocyclic organic compounds containing one nitrogen atom
準備方法
The synthesis of 3-(1-Isobutylpyrrolidin-2-yl)-5-methylpyridine involves several steps. One common synthetic route includes the reaction of 2-pyrrolidinone with isobutyl bromide to form 1-isobutyl-2-pyrrolidinone. This intermediate is then reacted with 3-methylpyridine under specific conditions to yield the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
化学反応の分析
3-(1-Isobutylpyrrolidin-2-yl)-5-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrrolidine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine ring are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
科学的研究の応用
3-(1-Isobutylpyrrolidin-2-yl)-5-methylpyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex molecules, including alkaloids and peptides. Its unique ring structure provides stability and reactivity, making it useful in creating diverse chemical libraries for drug discovery.
Biology: The compound is used in the study of stereochemistry and reaction mechanisms, contributing to the development of new synthetic methodologies and catalytic processes.
Industry: In materials science, pyrrolidine derivatives are employed in the design and fabrication of advanced materials, such as polymers and nanomaterials, which have applications in electronics, coatings, and composites.
作用機序
The mechanism of action of 3-(1-Isobutylpyrrolidin-2-yl)-5-methylpyridine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications and to design more effective derivatives.
類似化合物との比較
3-(1-Isobutylpyrrolidin-2-yl)-5-methylpyridine can be compared with other similar compounds, such as:
1-Isobutyl-3-pyrrolidin-2-yl-1H-pyrazole: This compound has a similar pyrrolidine ring structure but differs in the presence of a pyrazole ring instead of a pyridine ring.
3-(1-Isobutyl-2-pyrrolidinyl)-N,N-diisopropyl-2-pyridinamine: This compound has a similar pyrrolidine and pyridine structure but includes additional diisopropylamine groups.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C14H22N2 |
|---|---|
分子量 |
218.34 g/mol |
IUPAC名 |
3-methyl-5-[1-(2-methylpropyl)pyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C14H22N2/c1-11(2)10-16-6-4-5-14(16)13-7-12(3)8-15-9-13/h7-9,11,14H,4-6,10H2,1-3H3 |
InChIキー |
ZHRBBKYNEOOOEH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CN=C1)C2CCCN2CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-methoxyphenyl)methylidene]-1H,2H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B15060230.png)
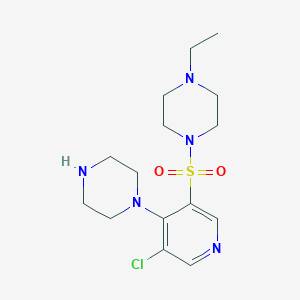
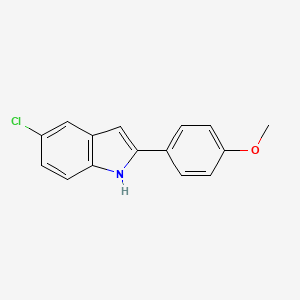
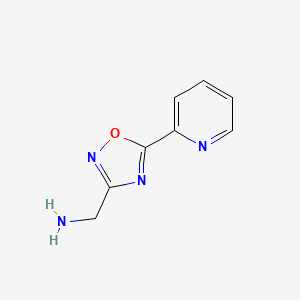

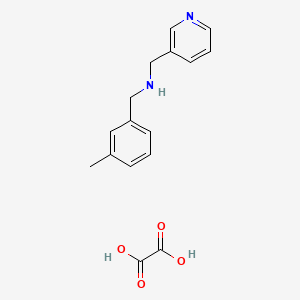
![methyl (3aS,4S,6S,6aS)-4-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-6-carboxylate](/img/structure/B15060261.png)
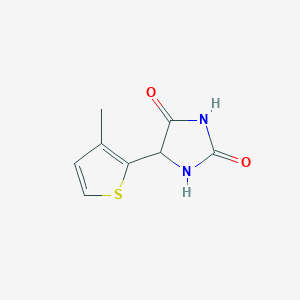
![5-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid;methyl 2,2,2-trifluoroacetate](/img/structure/B15060267.png)

![6-Benzyl 1-tert-butyl 4a-ethyl hexahydro-1H-pyrrolo[3,4-b]pyridine-1,4a,6(2H)-tricarboxylate](/img/structure/B15060276.png)
